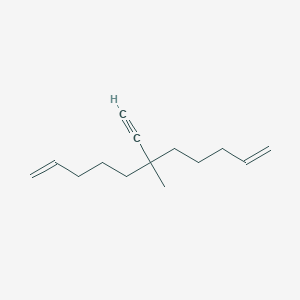
6-Ethynyl-6-methylundeca-1,10-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethynyl-6-methylundeca-1,10-diene is an organic compound with the molecular formula C12H18. It is a diene, meaning it contains two double bonds, and it also has an ethynyl group, which is a carbon-carbon triple bond. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethynyl-6-methylundeca-1,10-diene can be achieved through several methods. One common approach involves the use of acyclic diene metathesis (ADMET) polymerization. This method utilizes a metathesis catalyst, such as Grubbs’ first-generation catalyst, to facilitate the polymerization reaction . The reaction typically occurs at high temperatures, up to 190°C, or at lower temperatures using solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale ADMET polymerization processes. The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity of the desired product .
化学反应分析
Types of Reactions
6-Ethynyl-6-methylundeca-1,10-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bond.
Substitution: Halogenation reactions can be carried out using halogens like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkenes or alkanes.
科学研究应用
6-Ethynyl-6-methylundeca-1,10-diene has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers through ADMET polymerization.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dienes.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-Ethynyl-6-methylundeca-1,10-diene involves its ability to participate in various chemical reactions due to the presence of double and triple bonds. These bonds can undergo addition reactions, where reagents add across the multiple bonds, leading to the formation of new products. The compound’s reactivity is influenced by the stability of the intermediates formed during these reactions, such as carbocations in electrophilic addition reactions .
相似化合物的比较
Similar Compounds
1,10-Undecadiene: Similar structure but lacks the ethynyl group.
6-Methylundeca-1,10-diene: Similar structure but lacks the ethynyl group.
1,9-Decadiene: Another diene with a different carbon chain length.
Uniqueness
6-Ethynyl-6-methylundeca-1,10-diene is unique due to the presence of both double and triple bonds, which confer distinct reactivity patterns compared to similar compounds. This makes it a valuable compound for studying various chemical reactions and developing new materials .
属性
CAS 编号 |
922736-64-9 |
|---|---|
分子式 |
C14H22 |
分子量 |
190.32 g/mol |
IUPAC 名称 |
6-ethynyl-6-methylundeca-1,10-diene |
InChI |
InChI=1S/C14H22/c1-5-8-10-12-14(4,7-3)13-11-9-6-2/h3,5-6H,1-2,8-13H2,4H3 |
InChI 键 |
XTVNOZPTRZAYSQ-UHFFFAOYSA-N |
规范 SMILES |
CC(CCCC=C)(CCCC=C)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


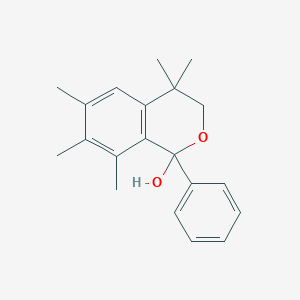

![Ethyl 3-[(2-aminoethyl)amino]but-2-enoate](/img/structure/B14201920.png)
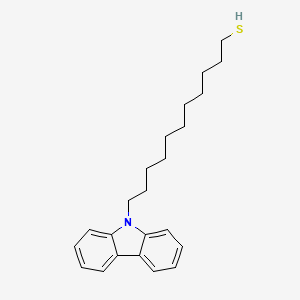
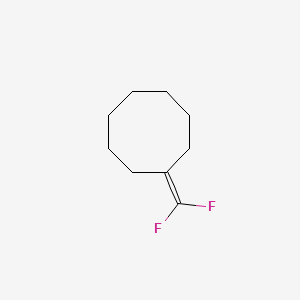
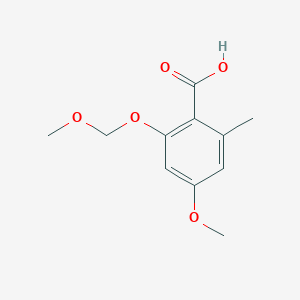
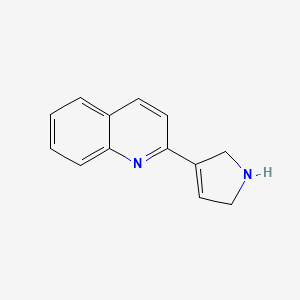
![10-Azabicyclo[7.3.1]trideca-1(13),9,11-triene-12-carbonitrile](/img/structure/B14201966.png)
![2-Amino-5-{[(4-methoxypyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14201968.png)

![L-Alanyl-N-[(2-nitrophenyl)methyl]glycine](/img/structure/B14201975.png)
![Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)-](/img/structure/B14201979.png)
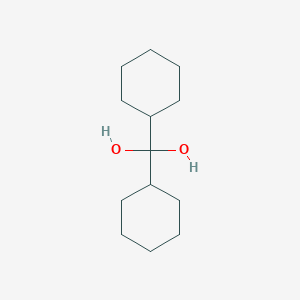
![{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol](/img/structure/B14201990.png)
